molecular formula C5H9N3OS B13832448 5-Ethyl-2,4-thiazolidinedione 2-hydrazone CAS No. 32003-22-8

5-Ethyl-2,4-thiazolidinedione 2-hydrazone

Cat. No.: B13832448
CAS No.: 32003-22-8
M. Wt: 159.21 g/mol
InChI Key: BTSRCDMTHAXBHS-UHFFFAOYSA-N
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Description

5-Ethyl-2,4-thiazolidinedione 2-hydrazone is a heterocyclic compound that contains both nitrogen and sulfur atoms in its structure. This compound is part of the thiazolidinedione family, which is known for its diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone typically involves the reaction of 5-ethyl-2,4-thiazolidinedione with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Ethyl-2,4-thiazolidinedione 2-hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Ethyl-2,4-thiazolidinedione 2-hydrazone has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Exhibits antimicrobial and antioxidant properties, making it useful in biological studies.

    Medicine: Investigated for its potential hypoglycemic activity and as a lead compound in drug development.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 5-Ethyl-2,4-thiazolidinedione 2-hydrazone involves its interaction with specific molecular targets. For instance, its hypoglycemic activity is attributed to the activation of peroxisome proliferator-activated receptor gamma (PPAR-γ), which improves insulin sensitivity. Its antimicrobial action is due to the inhibition of cytoplasmic Mur ligases, and its antioxidant activity involves scavenging reactive oxygen species (ROS) .

Comparison with Similar Compounds

Similar Compounds

  • 5-Methyl-2,4-thiazolidinedione
  • 5-Phenyl-2,4-thiazolidinedione
  • 5-Benzylidene-2,4-thiazolidinedione

Uniqueness

5-Ethyl-2,4-thiazolidinedione 2-hydrazone is unique due to its specific substitution pattern, which imparts distinct biological activities. The presence of the ethyl group at the fifth position and the hydrazone moiety enhances its pharmacological properties compared to other thiazolidinedione derivatives .

Properties

CAS No.

32003-22-8

Molecular Formula

C5H9N3OS

Molecular Weight

159.21 g/mol

IUPAC Name

(2E)-5-ethyl-2-hydrazinylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C5H9N3OS/c1-2-3-4(9)7-5(8-6)10-3/h3H,2,6H2,1H3,(H,7,8,9)

InChI Key

BTSRCDMTHAXBHS-UHFFFAOYSA-N

Isomeric SMILES

CCC1C(=O)N/C(=N\N)/S1

Canonical SMILES

CCC1C(=O)NC(=NN)S1

Origin of Product

United States

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